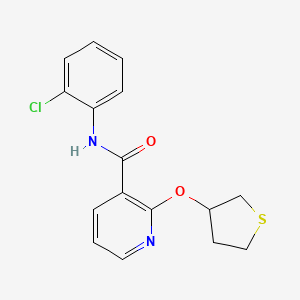

N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as ML239, is a small molecule drug that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Herbicidal Activity and Structural Analysis

Research has focused on derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, for novel natural-product-based herbicides. These derivatives have demonstrated excellent herbicidal activity against various plant species, suggesting potential applications in agricultural weed management. Structural analysis and synthesis of these compounds provide insights into their herbicidal efficacy and could inform the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Nicotinamide's Role in Cellular Energy Metabolism and Disease Prevention

Nicotinamide, the amide form of vitamin B3, plays a crucial role in cellular energy metabolism and has been studied for its potential in preventing and treating various diseases. Its involvement in pathways affecting cellular survival and death suggests therapeutic potential for conditions such as immune system dysfunction, diabetes, and aging-related diseases. Nicotinamide's cytoprotective properties against cellular inflammatory activation and its impact on multiple cellular pathways highlight its significance in medical research and its potential for developing new therapeutic strategies (K. Maiese et al., 2009).

Fluorescence Analysis and Enzymatic Activity

The synthesis and analysis of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) have provided valuable tools for studying enzymatic reactions and coenzyme interactions. Such analogs, including nicotinamide 1,N(6)-ethenoadenine dinucleotide, have been used to investigate the intramolecular interactions within NAD and its role in various dehydrogenase-catalyzed reactions. This research aids in understanding the fundamental biochemical processes involving NAD and its analogs (J. Barrio et al., 1972).

Chemical Modifications and Biological Activities

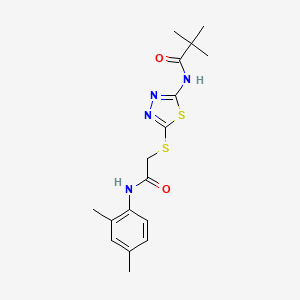

Studies on the chemical modifications of nicotinamide and related compounds have explored their biological activities, including their role as inhibitors or activators in various biological processes. The structural characterization of compounds like 2-nicotinamido-1,3,4-thiadiazole has shed light on the relationship between chemical structure and biological function, offering insights into their potential as antimicrobial agents, enzyme inhibitors, and components of metabolic processes (Marianne E. Burnett et al., 2015).

Enhancement of Antimalarial Effects

Nicotinamide has been investigated for its ability to inhibit the growth of P. falciparum and enhance the antimalarial effects of drugs like artemisinin, chloroquine, and pyrimethamine. This suggests that nicotinamide could be utilized not only as a dietary supplement but also as a means to improve the efficacy of existing antimalarial treatments, providing a new avenue for combating malaria (Sergey O. Tcherniuk et al., 2017).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c17-13-5-1-2-6-14(13)19-15(20)12-4-3-8-18-16(12)21-11-7-9-22-10-11/h1-6,8,11H,7,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYFWLPGMOCEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2590426.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590429.png)

![1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B2590434.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2590436.png)

![N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2590437.png)

![2-(Benzylsulfanylmethyl)-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2590438.png)

![5-Formyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2590439.png)

![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590444.png)